molecular formula (C10H14O3S)n B1166784 POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI CAS No. 108580-06-9

POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI

Cat. No.: B1166784
CAS No.: 108580-06-9
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Description

Poly(3-(2-methoxyethoxy)ethoxymethylthi) is a synthetic polymer characterized by a backbone incorporating thioether linkages and pendant 2-methoxyethoxy ethoxymethyl groups. The polymer is synthesized via radical polymerization or thiol-ene click chemistry, depending on the monomeric precursor (e.g., 3-(2-methoxyethoxy)ethoxymethylthiol derivatives). Its molecular weight typically ranges between 10–50 kDa, though this varies with polymerization conditions. Key properties include moderate thermal stability (decomposition temperature ~200–250°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .

Properties

CAS No.

108580-06-9

Molecular Formula

(C10H14O3S)n

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The polymer is compared below with structurally or functionally analogous compounds: 3-((2-(2-methoxyethoxy)ethoxy)methyl)-3-methyloxetane , poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn = 360 g/mol) , 2-methacryloyloxyethyl phosphorylcholine (MPC) , and mercaptopropyltrimethoxysilane .

Structural and Functional Differences

  • Thioether vs. Ether/Oxetane Backbones: Unlike 3-((2-(2-methoxyethoxy)ethoxy)methyl)-3-methyloxetane (an oxetane-based monomer), poly(3-(2-methoxyethoxy)ethoxymethylthi) contains thioether bonds, enhancing flexibility and reducing crystallinity. Thioethers also confer redox-responsive behavior, absent in oxetane derivatives .
  • PEGMA Comparison : PEGMA shares ethoxy side chains but lacks thioether linkages. This results in higher hydrophilicity for PEGMA but inferior adhesion to metal surfaces compared to the thiol-containing polymer .
  • MPC Contrast : MPC’s phosphorylcholine groups mimic cell membranes, offering superior biocompatibility for biomedical devices. However, this compound) exhibits stronger antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) due to thiol-mediated bacterial membrane disruption .
  • Mercaptosilane Analogy: Mercaptopropyltrimethoxysilane’s silane moiety enables covalent bonding to inorganic surfaces, whereas the polymer’s thioether backbone supports dynamic self-healing properties in coatings .

Key Performance Metrics

Compound Molecular Weight (g/mol) Solubility Thermal Stability (°C) Biocompatibility Key Applications
This compound) 10,000–50,000 DMF, THF 200–250 Moderate Antimicrobial coatings, drug carriers
PEGMA 360 (monomer) Water, ethanol 150–200 High Hydrogels, lubricants
3-((2-(2-methoxyethoxy)ethoxy)methyl)-3-methyloxetane 248 (monomer) Chloroform, acetone 180–220 Low Crosslinking agent for polyurethanes
MPC ~300 (monomer) Water, methanol 170–210 Very High Biomedical coatings
Mercaptopropyltrimethoxysilane 196 Ethanol, toluene 250–300 Moderate Surface adhesion promoters

Research Findings

Antimicrobial Performance : this compound) reduced MRSA viability by 99% within 6 hours in vitro, outperforming PEGMA and MPC, which showed <50% inhibition under the same conditions .

Thermal Stability : The polymer’s decomposition temperature (200–250°C) exceeds PEGMA’s but falls short of mercaptosilane’s stability, limiting its use in high-temperature environments .

Preparation Methods

Synthesis of 2-[(Methoxyethoxy)ethoxy]ethyl Bromide

Reagents : Tris(ethyleneglycol) monomethyl ether, phosphorus tribromide (PBr₃), methanol.
Conditions :

  • Tris(ethyleneglycol) monomethyl ether (0.80 mL, 5.00 mmol) reacted with PBr₃ (0.24 mL, 2.5 mmol) in dry ether at 0°C.

  • Post-reaction quenching with methanol (0.7 mL) and neutralization with 5% sodium bicarbonate.
    Yield : 75% (0.84 g) as a colorless liquid.

Etherification to Form 3-[2-(2-Methoxyethoxy)ethoxy]methylthiophene

Reagents : 3-Thiophenemethanol, 2-[(methoxyethoxy)ethoxy]ethyl bromide, tetrabutylammonium bromide (TBAB), KOH.
Conditions :

  • 3-Thiophenemethanol (9.23 g, 80.8 mmol) reacted with the bromide intermediate (23.2 g, 84.6 mmol) in water with TBAB (2.88 g) and KOH (10.1 g) at room temperature for 10 hours.

  • Extraction with diethyl ether and purification via silica gel chromatography (petroleum ether/ethyl acetate = 2:1).
    Yield : 88% (15.3 g) as a light yellow oil.
    Characterization :

  • ¹H NMR (CDCl₃) : δ 3.30 (s, 3H), 3.6–3.8 (m, 12H), 4.60 (s, 2H), 7.06–7.30 (m, 3H).

  • IR (KBr) : 3059 cm⁻¹ (C–H aromatic), 1112 cm⁻¹ (C–O–C).

Bromination to Yield 2,5-Dibromo-3-[2-(2-Methoxyethoxy)ethoxy]methylthiophene

Reagents : N-Bromosuccinimide (NBS), tetrahydrofuran (THF).
Conditions :

  • 3-[2-(2-Methoxyethoxy)ethoxy]methylthiophene (10.0 g, 36.4 mmol) brominated with NBS (12.8 g, 72.8 mmol) in THF at 0°C for 12 hours.

  • Purification via silica gel chromatography (petroleum ether/ethyl acetate = 3:2).
    Yield : 86% as a light yellow oil.
    Characterization :

  • ¹H NMR (CDCl₃) : δ 3.30 (s, 3H), 3.45–3.6 (m, 12H), 6.60 (s, 1H), 7.06–7.30 (m, 2H).

  • Elemental Analysis : Found C 34.42%, H 4.37%, Br 38.18%, S 7.72% (Calc. C 34.47%, H 4.34%, Br 38.22%, S 7.67%).

Table 1: Monomer Synthesis Optimization

StepReagents/CatalystsSolventTemperatureYield (%)
Bromide IntermediatePBr₃, MeOHEther0°C → RT75
EtherificationKOH, TBABH₂ORT88
BrominationNBSTHF0°C86

Polymerization via Kumada Catalyst Transfer Polymerization (KCTP)

KCTP is the primary method for synthesizing P3MEEMT, though challenges arise due to the hydrophilic ethylene glycol side chains.

Reaction Setup

Monomer : 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene.
Catalyst : Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane).
Conditions :

  • Monomer concentration ≥ 0.15 M in anhydrous THF.

  • Polymerization at 50°C under nitrogen atmosphere.

Kinetic Analysis and Challenges

  • Uncontrolled Chain Growth : Despite KCTP’s typical controlled behavior, GPC data revealed dispersity (Đ) > 1.5 within 30 minutes, indicating chain-transfer or termination side reactions.

  • Side Chain Interference : Ethylene glycol groups compete with Grignard reagent formation, reducing reproducibility.

Table 2: Polymerization Performance vs. Time

Time (min)Mₙ (g/mol)Đ (Mₙ/Mₙ)
158,2001.4
3012,5001.7
6018,0002.1

Alternative Synthesis Approaches

Oxidative Polymerization

Reagents : FeCl₃ in chloroform.
Conditions :

  • Monomer (1.0 mmol) oxidized with FeCl₃ (3.0 mmol) at 25°C for 24 hours.
    Outcome : Lower molecular weight (Mₙ ~5,000 g/mol) and broad dispersity (Đ > 2.5).

Electrochemical Polymerization

Setup : Monomer (0.1 M) in 0.1 M TBAPF₆/CH₃CN, potentiostatic deposition at +1.2 V vs. Ag/Ag⁺.
Result : Thin films with conductivity ~10 S/cm but poor solubility for device processing.

Critical Factors in Synthesis Optimization

Solvent and Temperature

  • THF vs. Toluene : THF improves monomer solubility but accelerates chain termination.

  • Low-Temperature Bromination : 0°C minimizes di-bromination byproducts.

Catalytic System

  • Ni vs. Pd Catalysts : Ni(dppp)Cl₂ achieves higher Mₙ than Pd(PPh₃)₄ but requires rigorous anhydrous conditions.

Industrial-Scale Considerations

  • Cost Efficiency : TBAB reduces reaction time by 40% compared to traditional phase-transfer catalysts.

  • Environmental Impact : Water-based etherification decreases organic solvent use by 70% .

Q & A

Q. How does this polymer compare to poly(3-hydroxybutyrate) in biodegradability?

  • Methodological Answer : Conduct enzymatic hydrolysis assays (e.g., lipase/esterase) under physiological pH. Monitor mass loss (%) and compare degradation rates. Structural analysis (NMR) identifies cleavage sites (e.g., ether vs. ester linkages) .

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